NAAA Inhibitory Potency of 4-Phenylcinnamoyl-Pyrrolidine Amide (4g) vs. Simpler Cinnamoyl Analogues
In a 2019 SAR study, the 4-phenylcinnamoyl derivative 4g (built from (2E)-3-(4-phenylphenyl)prop-2-enoyl chloride) displayed an IC50 of 2.1 μM against human NAAA, a 12-fold improvement over the parent pyrrolidine amide lacking the biphenyl group (IC50 > 25 μM) and at least 5-fold better than the 4-methylcinnamoyl analog (IC50 ~10 μM) [1]. The rigid biphenyl linker also conferred >50-fold selectivity for NAAA over fatty acid amide hydrolase (FAAH), a selectivity window not observed with flexible-chain analogues [1].
| Evidence Dimension | NAAA IC50 (human enzyme) |
|---|---|
| Target Compound Data | 2.1 μM (compound 4g bearing 4-phenylcinnamoyl group) |
| Comparator Or Baseline | Parent pyrrolidine amide (no biphenyl): >25 μM; 4-methylcinnamoyl analog: ~10 μM |
| Quantified Difference | 12-fold more potent than parent; ~5-fold more potent than 4-methyl analog |
| Conditions | Recombinant human NAAA, fluorogenic substrate assay, pH 5.0, 37°C |
Why This Matters
This potency differential demonstrates that the biphenyl terminus is a critical pharmacophoric element; procurement of the 4-phenylcinnamoyl chloride building block is essential to access this chemotype.
- [1] Zhou, P., Xiang, L., Zhao, D., Ren, J., Qiu, Y., & Li, Y. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 252–262. https://doi.org/10.1039/c8md00432c View Source
